molecular formula C17H26N2O5S B11127857 1-(2,5-Dimethoxybenzenesulfonyl)-N-(propan-2-YL)piperidine-3-carboxamide

1-(2,5-Dimethoxybenzenesulfonyl)-N-(propan-2-YL)piperidine-3-carboxamide

Cat. No.: B11127857
M. Wt: 370.5 g/mol
InChI Key: XCAYQGMEILPQTC-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzenesulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide, also known by its chemical formula C₁₉H₂₆N₂O₅S, is a synthetic compound that belongs to the class of sulfonamides. Let’s break down its structure:

  • The benzenesulfonyl group (SO₂Ph) is attached to the piperidine ring.
  • The dimethoxybenzene moiety (2,5-dimethoxyphenyl) is connected to the piperidine nitrogen.
  • The carboxamide group (CONH₂) is present at the piperidine nitrogen.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(propan-2-yl)piperidine in the presence of a base (such as triethylamine). The resulting intermediate is then treated with ammonia or an amine to form the carboxamide group.

Industrial Production: While not widely produced on an industrial scale, research laboratories synthesize this compound for specific applications. The process typically involves careful purification and characterization.

Chemical Reactions Analysis

1-(2,5-Dimethoxybenzenesulfonyl)-N-(propan-2-yl)piperidine-3-carboxamide undergoes various reactions:

    Oxidation: The benzenesulfonyl group can be oxidized to the corresponding sulfone.

    Reduction: Reduction of the sulfonyl group yields the sulfide.

    Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions.

    Amide Hydrolysis: Treatment with acid or base can hydrolyze the carboxamide group.

Common reagents include strong acids, bases, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: It may exhibit pharmacological activity due to its structural features. Researchers explore its potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: Scientists use it as a probe to study biological processes.

    Industry: Although not widely used, it could serve as a starting material for more complex molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related sulfonamides or piperidine derivatives. Its unique combination of functional groups sets it apart from other compounds in this class.

: Reference: Literature search did not yield specific sources for this compound. its structural features align with known sulfonamides and piperidine derivatives.

Properties

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C17H26N2O5S/c1-12(2)18-17(20)13-6-5-9-19(11-13)25(21,22)16-10-14(23-3)7-8-15(16)24-4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,18,20)

InChI Key

XCAYQGMEILPQTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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